N-Methyl-L-DOPA-d3
Description
N-Methyl-L-DOPA-d3 is a deuterated derivative of N-Methyl-L-DOPA, where three hydrogen atoms are replaced with deuterium. N-Methyl-L-DOPA itself is a methylated variant of L-DOPA (3,4-dihydroxy-L-phenylalanine), with a methyl group attached to the amino group (N-methylation) . The deuterated form (this compound) enhances metabolic stability and traceability in analytical studies, such as pharmacokinetics or enzyme interaction assays, due to isotopic labeling .
Properties
CAS No. |
1795785-63-5 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
214.235 |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3 |
InChI Key |
QZIWDCLHLOADPK-LNEZGBMJSA-N |
SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Synonyms |
3-Hydroxy-N-(methyl-d3)-L-tyrosine; 3-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine; β-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine; N-Methyldopa-d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuterium exchange. The process begins with the protection of the amino and carboxyl groups of L-DOPA. The hydroxyl groups are then methylated using methyl iodide in the presence of a base such as potassium carbonate. The protected N-Methyl-L-DOPA is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The deuterium exchange step is optimized to achieve maximum incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of N-Methyl-L-DOPA-d3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s journey through biological systems. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
Structural Modifications: N-Methyl-L-DOPA vs. Methyldopa: The former has a methyl group on the amino group, while Methyldopa features a methyl group on the α-carbon of the side chain. This structural difference leads to distinct biological activities—N-Methyl-L-DOPA targets tyrosinase, whereas Methyldopa acts centrally to lower blood pressure . Deuterated Analogs: L-DOPA-d3 and 3-O-Methyl-L-DOPA-d3 are used for tracking metabolic pathways. This compound would similarly enable precise studies of methylation effects on enzyme interactions .
Metabolic Stability :
- Deuterium incorporation (e.g., in L-DOPA-d3) reduces metabolic degradation rates, enhancing detection sensitivity in mass spectrometry .
- 3-O-Methyl-L-DOPA, a major L-DOPA metabolite, is resistant to catechol-O-methyltransferase (COMT) and serves as a biomarker for L-DOPA dosing efficacy .
Analytical Applications :
- Electrochemical sensors (e.g., Eu₂O₃@Cr₂O₃-modified electrodes) detect L-DOPA with high sensitivity (detection limit: ~1 µM) . Deuterated compounds like L-DOPA-d3 improve resolution in NMR and LC-MS studies .
- 3-O-Methyl-L-DOPA-d3 derivatives are critical for quantifying L-DOPA metabolism in Parkinson’s disease research .
Enzyme Interaction Studies
Isotopic Labeling Advantages
- L-DOPA-d3: Used to study blood-brain barrier penetration and dopamine synthesis rates in Parkinson’s models. Its deuterium labeling minimizes interference from endogenous L-DOPA .
- 3-O-Methyl-L-DOPA-d3 Methyl Ester : A stable isotope-labeled internal standard for quantifying L-DOPA metabolites in plasma, enhancing assay accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
